

Clinical trial data analysis of Adriforant hydrochloride

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An In-depth Comparative Analysis of **Adriforant Hydrochloride** for Atopic Dermatitis

This guide provides a detailed comparison of **Adriforant hydrochloride** (ZPL-389), an investigational histamine H4 receptor (H4R) antagonist, with established and emerging therapies for the treatment of moderate-to-severe atopic dermatitis (AD). The content is tailored for researchers, scientists, and drug development professionals, offering objective data, experimental context, and visual pathways to support further research and development in dermatology.

Executive Summary

Adriforant hydrochloride was developed as a potential oral treatment for atopic dermatitis, targeting the histamine H4 receptor to interrupt inflammatory and pruritic pathways. While an initial Phase 2a study showed promising results in reducing the signs and symptoms of AD, a subsequent, larger Phase 2b trial was terminated early due to a lack of efficacy.^{[1][2][3]} This guide places the clinical trial data for Adriforant in context with current standard-of-care treatments, including biologics and Janus kinase (JAK) inhibitors, to provide a comprehensive overview of the therapeutic landscape.

Mechanism of Action: The Role of the Histamine H4 Receptor

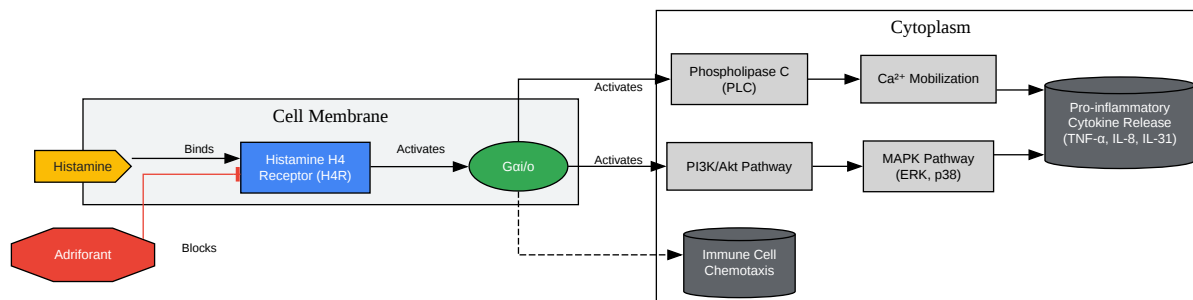
Histamine is a key mediator in allergic inflammation and pruritus, primarily through its four G protein-coupled receptors.[4][5] While H1 receptor antagonists are standard for urticaria, their efficacy in atopic dermatitis is limited.[6][7] The histamine H4 receptor is predominantly expressed on immune cells critical to AD pathogenesis, including mast cells, eosinophils, dendritic cells, and T-cells.[8][9][10]

Activation of H4R triggers several downstream effects:

- Immune Cell Chemotaxis: It mediates the recruitment of mast cells and eosinophils to sites of inflammation.[9][10]
- Pro-inflammatory Cytokine Release: It stimulates the production of pro-inflammatory cytokines and chemokines, such as TNF- α and IL-8, from mast cells. It is also implicated in the increased secretion of the "itch cytokine" IL-31 by Th2 cells.[5][8]
- Signal Transduction: H4R is coupled to G α i/o proteins, and its activation leads to intracellular Ca²⁺ mobilization and activation of the MAPK signaling pathway, amplifying the inflammatory response.[10][11]

Adriforant acts as a selective antagonist of H4R, aiming to block these histamine-driven pro-inflammatory and pruritic signals.[12]

Below is a diagram illustrating the signaling pathway of the Histamine H4 Receptor in an immune cell.



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Histamine H4 Receptor Signaling Pathway

Clinical Trial Data Analysis: Adriforant Hydrochloride

Phase 2a Proof-of-Concept Study

An initial Phase 2a study provided encouraging results for Adriforant (ZPL-389) in adults with moderate-to-severe AD.

Experimental Protocol:

- Design: Randomized, double-blind, placebo-controlled, multi-country study.[2]
- Population: 98 subjects with moderate-to-severe atopic dermatitis.[2]
- Intervention: Adriforant (30 mg, once daily, oral) vs. placebo for 8 weeks.[1][2]
- Primary Efficacy Endpoints: Change from baseline in Eczema Area and Severity Index (EASI) score at week 8.[2] Other endpoints included SCORAD (SCORing Atopic Dermatitis) and pruritus scores.[1]

Efficacy Results: The study met its primary endpoint, showing a clinically and statistically significant reduction in AD signs and symptoms.

Efficacy Endpoint	Adriforant (30 mg)	Placebo	p-value
EASI Score Reduction	50%	27%	p=0.01
SCORAD Score Reduction	43%	26%	p=0.004
Body Surface Area (BSA) Reduction	18%	12%	p=0.04
Pruritus NRS Reduction	~42% (3 points)	~37%	Not Statistically Significant
Data sourced from Ziarco Pharma press releases. [1] [2]			

Safety and Tolerability: Adriforant was reported to be well-tolerated with a safety profile comparable to placebo.[\[2\]](#)

Phase 2b (ZEST Trial) and Extension Study

Following the promising Phase 2a results, a larger dose-ranging Phase 2b study (Protocol CZPL389A2203) was initiated.

Experimental Protocol:

- Design: Randomized, double-blind, placebo-controlled, 5-arm, parallel-group study.[\[13\]](#)
- Population: Planned for 360 adults with moderate-to-severe AD (IGA score ≥ 3 , EASI score ≥ 12).[\[12\]](#)[\[13\]](#) A total of 291 participants were enrolled before termination.[\[3\]](#)
- Intervention: Multiple oral doses of Adriforant (3 mg, 10 mg, 30 mg, 50 mg) vs. placebo once daily for 16 weeks.[\[13\]](#)

- Primary Efficacy Endpoint: Proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at Week 16.[\[13\]](#)

Results and Outcome: The trial was terminated early by the sponsor (Novartis) because initial results indicated that Adirforant did not show a meaningful effect in participants with moderate-to-severe atopic dermatitis compared to placebo.[\[3\]](#)[\[14\]](#)

- Efficacy: After 16 weeks of treatment, the reduction in the extent and severity of eczema symptoms was similar across all treatment groups, including placebo. There was no meaningful difference in the proportion of participants achieving clear or almost clear skin (IGA 0/1) between the Adirforant groups and the placebo group.[\[3\]](#)
- Safety: Overall, 60% of participants (175 out of 291) experienced one or more adverse events, with no meaningful difference between treatment groups and placebo.[\[3\]](#) Serious adverse events occurred in 3% of participants (10 out of 291).[\[3\]](#) Twelve percent of participants (35 out of 291) discontinued treatment due to adverse events, with the most common reasons being worsening of eczema, nausea, dizziness, and dyspnoea.[\[3\]](#)

The subsequent extension study (CZPL389A2203E1) was also terminated early for the same reason.[\[14\]](#)

Comparison with Alternative Therapies

The therapeutic landscape for moderate-to-severe atopic dermatitis has evolved significantly, with highly effective biologics and small molecule inhibitors now available. The table below compares the efficacy of Adirforant (from its positive Phase 2a study) with pivotal trial data for approved biologics and JAK inhibitors. It is important to note the limitations of cross-trial comparisons due to differences in study design, patient populations, and time points.

Drug Class	Drug Name	Mechanism of Action	Efficacy Endpoint (Week 12-16)	Adverse Event Profile Highlights
H4R Antagonist	Adriforant (ZPL-389)	Histamine H4 Receptor Antagonist	~50% EASI reduction (Phase 2a, 8 wks)[1][2] No significant efficacy (Phase 2b)[3]	Generally well-tolerated in early trials; later trial showed discontinuation due to AD worsening, nausea, dizziness.[3]
Biologic (Anti-IL-4/13)	Dupilumab	Inhibits IL-4 & IL-13 signaling	~51% of patients achieve EASI-75[15] ~37% achieve IGA 0/1[15]	Conjunctivitis, injection site reactions, oral herpes.[16]
Biologic (Anti-IL-13)	Tralokinumab	Inhibits IL-13 signaling	~33% of patients achieve EASI-75[17] ~20% achieve IGA 0/1[17]	Upper respiratory tract infections, conjunctivitis, injection site reactions.[17]
Oral JAK Inhibitor	Upadacitinib (30mg)	Selective JAK1 Inhibitor	~70% of patients achieve EASI-75[17] ~48% achieve IGA 0/1[17]	Acne, nausea, upper respiratory tract infections, herpes simplex. Boxed warning for serious infections, malignancy, major adverse cardiovascular events, and thrombosis.[15][18]

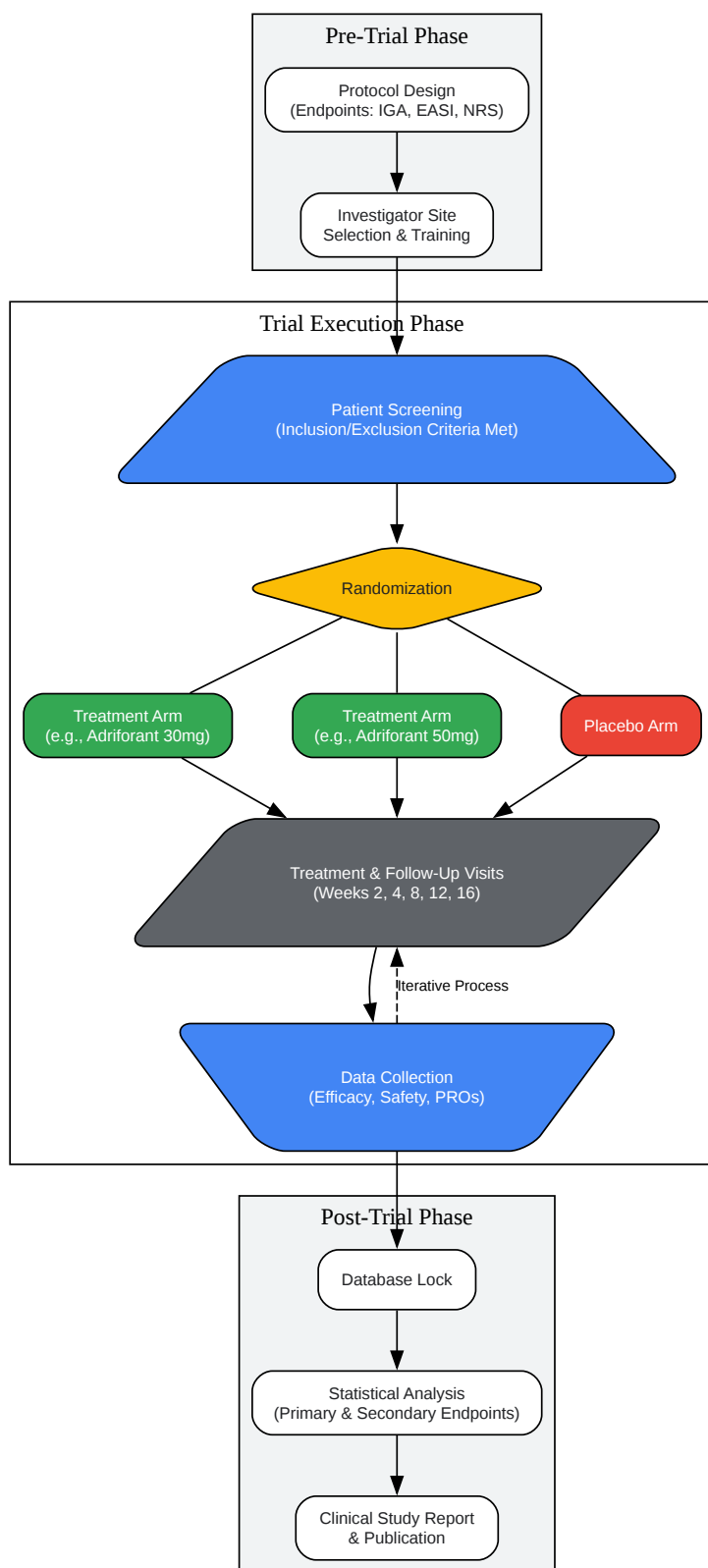
Oral JAK Inhibitor	Abrocitinib (200mg)	Selective JAK1 Inhibitor	~63% of patients achieve EASI-75[17] ~44% achieve IGA 0/1[17]	Nausea, headache, acne, herpes simplex. Boxed warning similar to other oral JAK inhibitors.[17][18]
Oral JAK Inhibitor	Baricitinib (4mg)	JAK1/2 Inhibitor	~31% of patients achieve EASI-75[18] ~17% achieve IGA 0/1[18]	Upper respiratory tract infections, headache, increased creatine phosphokinase. Boxed warning similar to other oral JAK inhibitors.[15][18]

EASI-75 = $\geq 75\%$ improvement in Eczema Area and Severity Index; IGA 0/1 = Investigator's Global Assessment score of clear or almost clear.

Experimental Workflow and Clinical Endpoints

A typical clinical trial for an atopic dermatitis therapy follows a structured workflow from patient screening to final analysis. Key endpoints are designed to measure both clinician-assessed signs and patient-reported symptoms.

Below is a generalized workflow for a Phase 2/3 atopic dermatitis clinical trial.



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Generalized Atopic Dermatitis Clinical Trial Workflow

Common Clinical Endpoints in Atopic Dermatitis Trials:

- Investigator's Global Assessment (IGA): A static 5-point scale (0=clear to 4=severe) assessing the overall severity of AD. A typical primary endpoint is the proportion of subjects achieving IGA 0 or 1 with a ≥ 2 -point reduction from baseline.[\[19\]](#)[\[20\]](#)
- Eczema Area and Severity Index (EASI): A composite score that grades the severity of four clinical signs (erythema, induration/papulation, excoriation, lichenification) and the extent of body surface area affected. Common secondary endpoints include EASI-50, EASI-75, and EASI-90, representing the percentage of patients achieving a 50%, 75%, or 90% improvement from baseline.[\[19\]](#)[\[21\]](#)
- Peak Pruritus Numerical Rating Scale (NRS): A patient-reported outcome where patients rate the intensity of their worst itch over the past 24 hours on an 11-point scale (0=no itch to 10=worst imaginable itch). A key endpoint is the proportion of patients achieving a ≥ 4 -point improvement.[\[19\]](#)[\[22\]](#)
- Dermatology Life Quality Index (DLQI): A patient-reported questionnaire assessing the impact of the skin disease on a patient's quality of life.[\[22\]](#)

Conclusion

Adriforant hydrochloride, a selective histamine H4 receptor antagonist, represented a novel oral therapeutic approach for atopic dermatitis. While preclinical data and an early-phase clinical study were promising, the pivotal Phase 2b trial failed to demonstrate efficacy, leading to the discontinuation of its development for this indication.[\[3\]](#)[\[23\]](#) The trial results underscore the complexity of atopic dermatitis, suggesting that antagonism of the H4 receptor alone may be insufficient to significantly impact the multifaceted pathophysiology of the disease in a broad patient population.[\[23\]](#)

In contrast, therapies targeting key cytokine pathways (IL-4, IL-13) and intracellular signaling cascades (JAK-STAT) have demonstrated robust and consistent efficacy, fundamentally changing the standard of care for moderate-to-severe atopic dermatitis. The data presented in this guide highlights the high bar for new entrants in this therapeutic area and provides a comparative context for evaluating novel mechanisms of action against clinically validated targets.

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